molecular formula C17H18N4O3 B7694005 5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid

5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid

Cat. No.: B7694005
M. Wt: 326.35 g/mol
InChI Key: NIRGLLOKLGBHBA-UHFFFAOYSA-N
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Description

“5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid” is a derivative of 1H-Pyrazolo[3,4-b]quinolines, which are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines .


Molecular Structure Analysis

The structure of 1H-Pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of 1H-Pyrazolo[3,4-b]quinolines is a two-component reaction, where a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .

Properties

IUPAC Name

5-[(1-ethylpyrazolo[3,4-b]quinolin-3-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-2-21-17-12(10-11-6-3-4-7-13(11)18-17)16(20-21)19-14(22)8-5-9-15(23)24/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRGLLOKLGBHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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